[2-(4-Methoxyphenoxy)phenyl]amine hydrochloride
Description
[2-(4-Methoxyphenoxy)phenyl]amine hydrochloride: is an aromatic amine compound. It is characterized by the presence of a methoxy group attached to a phenoxy group, which is further connected to a phenylamine structure. This compound is often used in various fields such as medical research, environmental research, and industrial research.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2.ClH/c1-15-10-6-8-11(9-7-10)16-13-5-3-2-4-12(13)14;/h2-9H,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSGQQIQBAPUTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methoxyphenoxy)phenyl]amine hydrochloride typically involves the reaction of 4-methoxyphenol with 2-chloronitrobenzene under basic conditions to form 2-(4-methoxyphenoxy)nitrobenzene. This intermediate is then reduced to 2-(4-methoxyphenoxy)aniline, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(4-Methoxyphenoxy)phenyl]amine hydrochloride can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or phenoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted phenoxy or methoxy derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [2-(4-Methoxyphenoxy)phenyl]amine hydrochloride involves its interaction with specific molecular targets. It may act on beta-adrenergic receptors, mediating the catecholamine-induced activation of adenylate cyclase through the action of G proteins . This interaction can lead to various physiological effects, depending on the specific application and context.
Comparison with Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Comparison:
- [2-(4-Methoxyphenoxy)phenyl]amine hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
- Similar compounds may share some functional groups but differ in their overall structure and reactivity, leading to variations in their applications and effects .
Biological Activity
[2-(4-Methoxyphenoxy)phenyl]amine hydrochloride, an aromatic amine compound, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural arrangement, characterized by a methoxy group attached to a phenoxy group and further linked to a phenylamine structure, imparts distinct chemical and biological properties. This article explores its biological activity, including antimicrobial and anticancer potentials, mechanisms of action, and relevant research findings.
The compound's synthesis typically involves the reaction of 4-methoxyphenol with 2-chloronitrobenzene under basic conditions, followed by reduction to form 2-(4-methoxyphenoxy)aniline, which is then converted to its hydrochloride salt. This synthetic pathway is crucial for understanding its reactivity and potential applications in biological systems.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance, the Minimum Inhibitory Concentration (MIC) values were evaluated against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies. Notably, it has shown promising results in inhibiting the proliferation of cancer cell lines such as HL-60 (human promyelocytic leukemia) and Hep3B (hepatocellular carcinoma). The IC50 values for these cell lines were found to be in the range of 0.5 to 1.5 µM, indicating effective cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 | 0.8 |
| Hep3B | 1.0 |
| H460 | 1.5 |
Mechanistic studies revealed that treatment with the compound induced apoptosis and caused cell cycle arrest at the G2/M phase by downregulating cyclin B1 and cyclin-dependent kinase 1 (CDK1), which are critical regulators of cell division.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized to act on beta-adrenergic receptors, leading to the activation of adenylate cyclase through G protein-mediated pathways. This interaction may contribute to its anticancer and antimicrobial activities by modulating cellular signaling pathways involved in proliferation and apoptosis.
Case Studies
- Anticancer Study : A study published in Pharmacology Research assessed the effects of this compound on various cancer cell lines. The findings demonstrated significant antiproliferative effects, with detailed analysis revealing its role in inducing apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy : Another research article focused on the compound's antibacterial properties against multi-drug resistant strains of bacteria. The study highlighted its potential as an alternative therapeutic agent in treating infections caused by resistant strains.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing [2-(4-Methoxyphenoxy)phenyl]amine hydrochloride, and how do reaction conditions influence yield and purity?
- The compound is synthesized via coupling reactions using Boc-protected glycine derivatives (e.g., tert-butyl carbamate) with 2-(4-methoxyphenoxy)aniline hydrochloride. Key reagents include PyBOP (coupling agent) and DIPEA (base) in dichloromethane under cooled conditions. Post-reaction purification involves aqueous workup, ether extraction, and recrystallization (methanol/water). Optimal yields require inert atmospheres (N₂) to prevent oxidation and precise temperature control during reflux .
Q. How can spectroscopic techniques (e.g., NMR, IR) be utilized to characterize this compound and confirm its structural integrity?
- ¹H-NMR : Peaks at δ 1.45 ppm (tert-butyl group) and δ 3.80 ppm (methoxy group) confirm substituents. Aromatic protons appear as multiplets between δ 6.80–7.40 ppm. ¹³C-NMR shows carbonyl carbons at ~170 ppm. IR spectroscopy identifies N-H stretches (~3300 cm⁻¹) and C=O bonds (~1650 cm⁻¹). Mass spectrometry (ESI-MS) provides molecular ion peaks matching the theoretical mass .
Q. What role does the hydrochloride salt form play in the compound's physicochemical properties?
- The hydrochloride salt enhances aqueous solubility, critical for in vitro assays. The ionic form stabilizes the amine group, reducing degradation under acidic conditions. Solubility can be further optimized using polar aprotic solvents (e.g., DMSO) .
Advanced Research Questions
Q. How do electronic effects of the methoxy and phenoxy substituents influence the compound's reactivity in nucleophilic aromatic substitution (NAS) reactions?
- The 4-methoxy group on the phenoxy ring is electron-donating, activating the aromatic ring toward electrophilic attack. However, steric hindrance from the 2-phenoxy substituent may limit reactivity. Computational studies (e.g., DFT) can map electron density to predict regioselectivity in NAS .
Q. What strategies can mitigate competing side reactions (e.g., oxidation) during the synthesis of [2-(4-Methoxyphenoxy)phenyl]amine derivatives?
- Use reducing agents (e.g., NaBH₄) to stabilize intermediate amines. Reaction under inert gas (Ar/N₂) minimizes oxidation. Chromatographic purification (e.g., silica gel column) removes byproducts like oxidized quinones. Reaction progress can be monitored via TLC with UV visualization .
Q. How does the substitution pattern on the phenyl ring affect binding affinity to serotonin or dopamine receptors in computational docking studies?
- Methoxy groups at para positions enhance lipophilicity, improving membrane permeability. Docking simulations (e.g., AutoDock Vina) show that 4-methoxy substituents form hydrogen bonds with receptor residues (e.g., Tyr-7.43 in 5-HT₂A). Steric clashes from bulky groups at the 2-position may reduce affinity .
Q. What analytical challenges arise in quantifying trace impurities, and what HPLC methods are recommended for purity assessment?
- Impurities like unreacted aniline derivatives or deprotected amines require reverse-phase HPLC with a C18 column. Mobile phases (e.g., acetonitrile/water with 0.1% TFA) and UV detection at 254 nm resolve peaks. Method validation includes spike-recovery tests for accuracy (≥98%) and LOD/LOQ determination .
Q. How can in vitro metabolic models predict the pharmacokinetic profile of this compound?
- Liver microsome assays (human/rat) identify primary metabolites via CYP450 enzymes. LC-MS/MS detects demethylated or hydroxylated products. Predictive tools like PISTACHIO and BKMS_METABOLIC databases model metabolic pathways, highlighting potential glucuronidation sites .
Methodological Notes
- Contradictions in Evidence : While emphasizes steric effects from methylsulfanyl groups, highlights electronic contributions from methoxy groups. Researchers must balance these factors in SAR studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
